molecular formula C9H17NO2 B8179158 (R)-a-Amino-cyclopropaneacetic acid tert-butyl ester

(R)-a-Amino-cyclopropaneacetic acid tert-butyl ester

Cat. No.: B8179158
M. Wt: 171.24 g/mol
InChI Key: KCUQSNWLGMSEOQ-SSDOTTSWSA-N
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Description

(R)-α-Amino-cyclopropaneacetic acid tert-butyl ester is a chiral compound featuring a cyclopropane ring, an α-amino group, and a tert-butyl ester moiety. The cyclopropane ring introduces significant steric strain, which can enhance reactivity in certain chemical contexts, while the tert-butyl group provides steric bulk and stability. This compound is of interest in organic synthesis, particularly in peptide modifications and as a building block for pharmaceuticals.

Properties

IUPAC Name

tert-butyl (2R)-2-amino-2-cyclopropylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-9(2,3)12-8(11)7(10)6-4-5-6/h6-7H,4-5,10H2,1-3H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCUQSNWLGMSEOQ-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C1CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](C1CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of ®-a-Amino-cyclopropaneacetic acid tert-butyl ester typically involves the esterification of ®-a-Amino-cyclopropaneacetic acid with tert-butanol. One common method involves the use of anhydrous magnesium sulfate and boron trifluoride diethyl etherate as reagents . The reaction proceeds under mild conditions and yields the desired tert-butyl ester in good yields. Another method involves the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes .

Industrial Production Methods

Industrial production of tert-butyl esters, including ®-a-Amino-cyclopropaneacetic acid tert-butyl ester, often employs mineral acid-catalyzed addition of isobutene to amino acids . This method is popular due to the availability of starting materials and the good chemical yields achieved. Recent improvements in safety and efficiency have made this method more attractive for large-scale production.

Mechanism of Action

The mechanism of action of ®-a-Amino-cyclopropaneacetic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to participate in various biochemical pathways, influencing the activity of these targets . The tert-butyl ester group can be selectively cleaved under mild conditions, releasing the active amino acid derivative .

Comparison with Similar Compounds

b. (R)-2-Iodomethyl-pyrrolidine-1-carboxylic Acid tert-Butyl Ester (CAS 1260610-71-6)

  • Safety Profile: Classified as a skin/eye irritant and respiratory hazard due to the iodine substituent. Highlights how electronegative groups (e.g., iodine) increase toxicity compared to amino-functionalized analogues .
  • Comparison : The pyrrolidine ring and iodine substituent introduce distinct electronic effects, altering reactivity in substitution reactions versus cyclopropane systems .
2.3. Thermal and Stability Properties
  • Polymer-Based tert-Butyl Esters :
    • MA20 (Methacrylate-based) : Thermal decomposition occurs via oxidation (activation energy = 125 kJ/mol) followed by ester cleavage.
    • A20 (Acrylate-based) : Ester cleavage dominates (activation energy = 116 kJ/mol), releasing isobutylene and forming cyclic anhydrides .
  • Comparison: The cyclopropane ring in (R)-α-amino-cyclopropaneacetic acid tert-butyl ester may lower thermal stability compared to non-strained tert-butyl esters, as strain energy could accelerate degradation .

Research Findings and Implications

  • Reactivity : Cyclopropane-containing esters exhibit higher reactivity in ring-opening reactions due to strain, whereas cyclohexyl and cyclopentane analogues are more stable .
  • Thermal Behavior : tert-Butyl esters with strained rings (e.g., cyclopropane) may decompose at lower temperatures, as seen in polymer studies .

Biological Activity

(R)-α-Amino-cyclopropaneacetic acid tert-butyl ester (also known as (R)-ACPA) is a compound of significant interest due to its biological activity, particularly in the context of neuropharmacology and cancer research. This article explores its synthesis, biological effects, and potential therapeutic applications, supported by relevant data and case studies.

Synthesis of (R)-ACPA

The synthesis of (R)-ACPA typically involves multi-step chemical reactions. One common method includes the use of tert-butyl esters as intermediates, which can be transformed into the desired amino acid derivatives. For instance, a study outlined a procedure where the compound was synthesized through the N-deallylation of an α-amino t-butyl ester followed by reaction with trifluoroacetic acid, yielding high purity products suitable for biological evaluation .

(R)-ACPA acts primarily as an agonist at the metabotropic glutamate receptor subtype 2 (mGluR2). This receptor is implicated in various neurological processes and has been targeted for therapeutic interventions in conditions such as anxiety and schizophrenia. The activation of mGluR2 by (R)-ACPA has been shown to modulate neurotransmitter release, thereby influencing synaptic plasticity and cognitive functions .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of (R)-ACPA and its derivatives. In vitro evaluations demonstrated that certain derivatives exhibited selective cytotoxicity against breast cancer cell lines, including MCF-7 and MDA-MB-231, while sparing non-malignant cells like MCF-10A. This selectivity suggests a promising therapeutic index for compounds derived from (R)-ACPA in cancer treatment .

Case Studies and Research Findings

  • Neuropharmacological Effects :
    • A study investigated the effects of (R)-ACPA on anxiety-related behaviors in rodent models. It was found to significantly reduce anxiety-like behaviors in elevated plus maze tests, indicating its potential as an anxiolytic agent .
  • Cancer Research :
    • In a comparative study, various esters of (R)-ACPA were synthesized and tested for their ability to inhibit the growth of breast cancer cells. The results indicated that while some compounds were effective, they were less potent than established treatments like tamoxifen . Table 1 summarizes these findings.
    CompoundCell LineIC50 (µM)Selectivity Index
    (R)-ACPAMCF-712.54.0
    Tert-butyl esterSK-BR-315.03.5
    TamoxifenMCF-10A>50-
  • Pharmacokinetics :
    • Pharmacokinetic studies revealed that (R)-ACPA has moderate brain exposure with a half-life of approximately 0.74 hours, indicating rapid metabolism and clearance from systemic circulation . This property may limit its effectiveness unless formulated appropriately for sustained release.

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